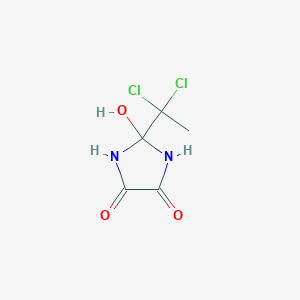
2-(1,1-Dichloroethyl)-2-hydroxyimidazolidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dichloroethyl)-2-hydroxyimidazolidine-4,5-dione is a chemical compound with a unique structure that includes both dichloroethyl and hydroxyimidazolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dichloroethyl)-2-hydroxyimidazolidine-4,5-dione typically involves the reaction of 1,1-dichloroethyl compounds with imidazolidine-4,5-dione derivatives. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dichloroethyl)-2-hydroxyimidazolidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
2-(1,1-Dichloroethyl)-2-hydroxyimidazolidine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Dichloroethyl)-2-hydroxyimidazolidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloroethyl ethyl ether
- 1,2-Dichloro-1-ethoxyethane
Uniqueness
2-(1,1-Dichloroethyl)-2-hydroxyimidazolidine-4,5-dione is unique due to its combination of dichloroethyl and hydroxyimidazolidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
63612-32-8 |
|---|---|
Molecular Formula |
C5H6Cl2N2O3 |
Molecular Weight |
213.02 g/mol |
IUPAC Name |
2-(1,1-dichloroethyl)-2-hydroxyimidazolidine-4,5-dione |
InChI |
InChI=1S/C5H6Cl2N2O3/c1-4(6,7)5(12)8-2(10)3(11)9-5/h12H,1H3,(H,8,10)(H,9,11) |
InChI Key |
PDIMBBVVGCNHEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(NC(=O)C(=O)N1)O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















